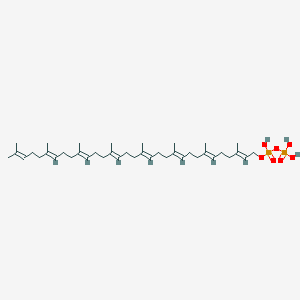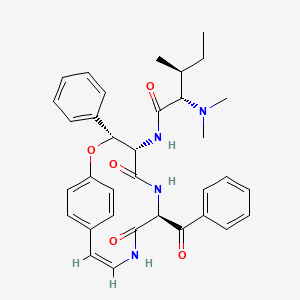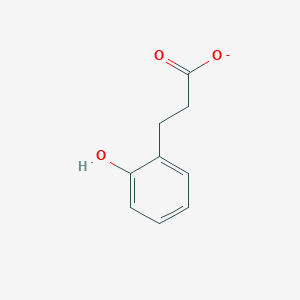
3-(2-Hydroxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-hydroxyphenyl)propanoate is a monocarboxylic acid anion that is obtained by removal of a proton from the carbosylic acid group of 3-(2-hydroxyphenyl)propanoic acid. It has a role as a bacterial xenobiotic metabolite, a fungal xenobiotic metabolite, a human xenobiotic metabolite and a plant metabolite. It derives from a propionate. It is a conjugate base of a 3-(2-hydroxyphenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
Renewable Building Block in Materials Science
3-(4-Hydroxyphenyl)propanoic acid, a variant of the compound, has been explored as a renewable building block in materials science. It is used to enhance the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation, serving as a sustainable alternative to phenol. The synthesized benzoxazine end-capped molecules show promising thermal and thermo-mechanical properties, indicating potential for diverse material applications (Trejo-Machin et al., 2017).
Flame Retardancy in Textiles
3-(Hydroxyphenyl phosphinyl) propanoic acid has been utilized as a flame retardant for cellulose fabrics. When applied in combination with a crosslinking agent, the treated cotton fabric demonstrated enhanced flame retardancy, as evidenced by significant limiting oxygen index (LOI) values (Zhang et al., 2008).
Luminescent Properties in Coordination Chemistry
The compound has been used in synthesizing lanthanide complexes that exhibit strong emissive power and distinctive luminescent properties. These findings suggest potential applications in the field of luminescent materials and coordination chemistry (Yu et al., 2017).
Anti-Aging and Skin Care
A derivative of 3-(4-hydroxyphenyl)propanoic acid, phloretamide, has been used in preparing skin care compositions with anti-aging effects. The biological properties of phloretamide contribute to preventing skin wrinkles, indicating its utility in dermatological applications (Wawrzyniak et al., 2016).
Eigenschaften
Molekularformel |
C9H9O3- |
|---|---|
Molekulargewicht |
165.17 g/mol |
IUPAC-Name |
3-(2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)/p-1 |
InChI-Schlüssel |
CJBDUOMQLFKVQC-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)CCC(=O)[O-])O |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-2-(2-chloro-1-oxoethyl)-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B1233264.png)
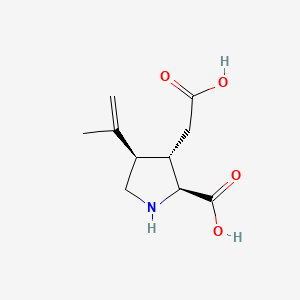
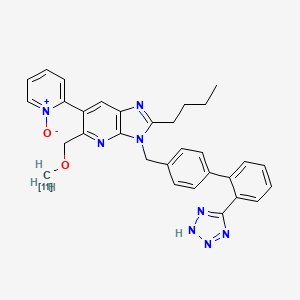
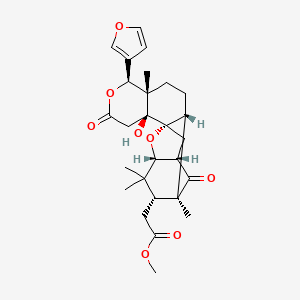
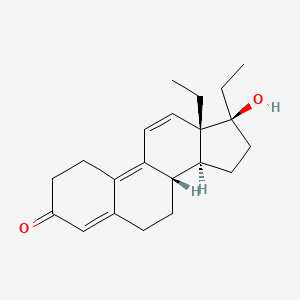
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-5-propyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1233275.png)
![2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid](/img/structure/B1233276.png)
![(1S,9R)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide](/img/structure/B1233278.png)
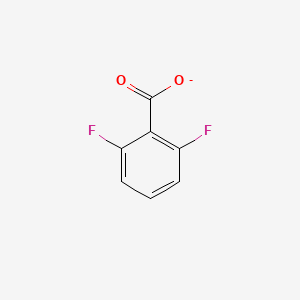
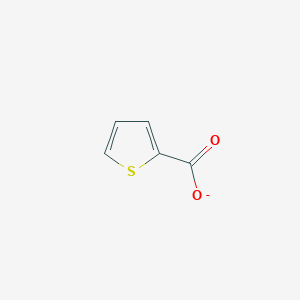
![4-Oxo-3-phenyl-1-phthalazinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)amino]-2-oxoethyl] ester](/img/structure/B1233284.png)

